N-cyclopropyl-N-(1-cyclopropylethyl)-2-(2,4-dimethylphenyl)sulfonylacetamide
Description
N-cyclopropyl-N-(1-cyclopropylethyl)-2-(2,4-dimethylphenyl)sulfonylacetamide is a complex organic compound characterized by its unique structure, which includes cyclopropyl groups and a sulfonylacetamide moiety
Properties
IUPAC Name |
N-cyclopropyl-N-(1-cyclopropylethyl)-2-(2,4-dimethylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-12-4-9-17(13(2)10-12)23(21,22)11-18(20)19(16-7-8-16)14(3)15-5-6-15/h4,9-10,14-16H,5-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNISRPQIVUQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CC(=O)N(C2CC2)C(C)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(1-cyclopropylethyl)-2-(2,4-dimethylphenyl)sulfonylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl groups: This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the sulfonyl group: This step involves the sulfonylation of an appropriate precursor, often using sulfonyl chlorides in the presence of a base like pyridine.
Coupling of the cyclopropyl and sulfonylacetamide moieties: This final step can be carried out using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for more efficient cyclopropanation and sulfonylation steps, as well as the development of more robust and scalable coupling methods.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(1-cyclopropylethyl)-2-(2,4-dimethylphenyl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted amides or thiol derivatives.
Scientific Research Applications
N-cyclopropyl-N-(1-cyclopropylethyl)-2-(2,4-dimethylphenyl)sulfonylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclopropyl-N-(1-cyclopropylethyl)-2-(2,4-dimethylphenyl)sulfonylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and cyclopropyl groups. These interactions may modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(1-cyclopropylethyl)-2-(2,4-dimethylphenyl)sulfonamide
- N-cyclopropyl-N-(1-cyclopropylethyl)-2-(2,4-dimethylphenyl)acetamide
Uniqueness
N-cyclopropyl-N-(1-cyclopropylethyl)-2-(2,4-dimethylphenyl)sulfonylacetamide is unique due to the presence of both cyclopropyl and sulfonylacetamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
